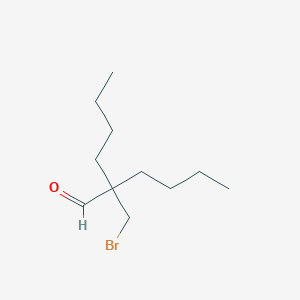

2-(Bromomethyl)-2-butylhexanal

Description

Contextualizing 2-(Bromomethyl)-2-butylhexanal within Contemporary Organic Synthesis Research

In modern organic synthesis, the creation of complex molecules with precise three-dimensional arrangements is a primary goal. Compounds like this compound are valuable as "building blocks" because they contain multiple reactive sites. The aldehyde group is a classic electrophilic center, participating in a vast array of carbon-carbon bond-forming reactions. Simultaneously, the bromomethyl group contains a carbon atom that is highly susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups.

The structure of this compound is notable for its quaternary α-carbon (the carbon atom adjacent to the aldehyde group). This feature prevents enolization, a common reaction pathway for simpler aldehydes, thereby channeling its reactivity towards other transformations. This structural characteristic makes it a potentially useful intermediate in medicinal chemistry and material science. For instance, a patent describes an alternate preparation method for this compound, highlighting its role as a key intermediate in the synthesis of tetrahydrobenzothiepine derivatives, a class of compounds investigated as inhibitors for bile acid transport. google.com This underscores the compound's relevance in the development of pharmacologically active agents.

The dual reactivity of the aldehyde and the bromomethyl group allows for sequential or one-pot reactions to build molecular complexity rapidly. The aldehyde can be transformed into an alcohol, an alkene, or an acid, while the bromide can be displaced by a wide range of nucleophiles. This versatility is a cornerstone of modern synthetic strategy.

Evolution of Research Interest in Substituted Aldehydes and Halogenated Organic Compounds

The study of substituted aldehydes and halogenated organic compounds has been a long-standing theme in chemistry, evolving significantly with the development of new synthetic methods. Halogenated compounds, or organohalides, are prized in synthesis because the halogen atom can act as a good "leaving group" in substitution reactions or participate in metal-catalyzed cross-coupling reactions. acs.org

Historically, the introduction of a halogen at the α-position to a carbonyl group (like an aldehyde) was a foundational reaction. fiveable.mefiveable.me This process, known as α-halogenation, proceeds through an enol or enolate intermediate and provides a direct route to functionalized carbonyl compounds. libretexts.orgchemistrysteps.com Kinetic studies of these reactions were instrumental in establishing the mechanisms of carbonyl chemistry. libretexts.org

In recent decades, research has shifted towards more sophisticated applications and the development of highly selective reactions. The advent of organocatalysis and transition metal catalysis has provided new ways to use substituted aldehydes and halogenated compounds with greater control and efficiency. mdpi.com For example, palladium-catalyzed reactions have been developed that use bromoaldehydes as starting materials for constructing complex cyclic molecules. eurekaselect.com Furthermore, the incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. wisdomlib.orgresearchgate.net The interest in halogenated aldehydes has also expanded to their use in multicomponent reactions, where several molecules are combined in a single step to create complex products, showcasing their value in diversity-oriented synthesis. researchgate.net

Scope and Objectives of the Research Compendium on this compound

This research compendium aims to provide a focused overview of the chemical significance of this compound by placing it within the broader context of organic synthesis. The primary objectives are:

To delineate the synthetic utility of the compound based on its functional groups.

To connect its potential applications to established research trends in the chemistry of substituted aldehydes and halogenated compounds.

To summarize documented synthetic pathways and reactions involving this molecule and closely related structures.

The information is structured to be a scholarly resource for researchers in organic and medicinal chemistry, providing insights into the reactivity and potential of this and similar α,α-disubstituted bromoaldehydes.

Research Findings and Data

While specific peer-reviewed studies on the reaction chemistry of this compound are limited, patent literature provides concrete examples of its synthesis and use.

Synthesis and Physicochemical Properties

A key method for preparing the target compound involves the reaction of 2,2-dibutyl-1,3-propanediol with hydrobromic acid in acetic acid. google.com A related compound, 2-(bromomethyl)-2-butyl hexanoic acid, has been synthesized via a one-pot method from 2-butyl-2-(hydroxymethyl)hexanenitrile, followed by bromination and hydrolysis. google.com

Below is a table of known properties and identifiers for compounds discussed in this article.

| Compound Name | CAS Number | Molecular Formula | Additional Information |

| This compound | 361373-66-2 | C₁₁H₂₁BrO | Intermediate in the synthesis of tetrahydrobenzothiepines. google.com |

| 2-(Bromomethyl)-2-butyl-1-hexanol | 174747-95-6 | C₁₁H₂₃BrO | The corresponding alcohol, likely formed by reduction of the aldehyde. chemicalbook.com |

| 2-(Bromomethyl)-2-butylhexanoic acid | Not Available | C₁₁H₂₁BrO₂ | Synthesized from a nitrile precursor. google.com |

| 2,2-Dibutyl-1,3-propanediol | 115-78-6 | C₁₁H₂₄O₂ | A starting material for the synthesis of this compound. google.com |

This table is generated based on available data from patent literature and chemical databases.

The reactivity of this compound is dictated by its functional groups. The aldehyde can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic addition. The bromomethyl group is a prime site for SN2 reactions. A documented example involves the reaction of a related compound, (±)-2-[[[2-(bromomethyl)-4-fluorophenyl]thio]methyl]-2-butylhexanal, where the core structure is similar, indicating its utility in building larger molecular frameworks. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-butylhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUBIICDQGRFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CBr)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 2 Butylhexanal

Historical Perspectives on the Synthesis of 2-(Bromomethyl)-2-butylhexanal

A thorough search of historical chemical literature and databases did not yield any specific information on the first synthesis of this compound or the evolution of its synthetic methods over time. Early organic chemistry literature does not appear to document this particular compound, suggesting it may be a more recently cataloged chemical or one that has not been the subject of extensive academic or industrial research.

Classical Synthetic Approaches to this compound

Classical methods for the synthesis of analogous compounds often involve direct functionalization of aldehydes or halogenation reactions. However, the application of these methods to produce this compound is not documented.

Strategies Involving Aldehyde Functionalization

General methods for the α-functionalization of aldehydes are well-established in organic chemistry. These strategies typically proceed through the formation of an enolate or enol intermediate, which can then react with an electrophile. In the context of this compound, this would theoretically involve the reaction of 2-butylhexanal with a source of a bromomethyl group. However, specific literature detailing this transformation for 2-butylhexanal could not be located.

Routes Via Halogenation Reactions, including Bromination of 2-butylhexanal

The direct α-halogenation of aldehydes can be a challenging transformation due to the propensity of aldehydes to undergo side reactions under many halogenating conditions. While methods for the α-bromination of carbonyl compounds exist, no specific protocols for the bromination of 2-butylhexanal to yield this compound have been reported in the searched literature. A related compound, 2-(Bromomethyl)-2-butylhexanoic acid, has been synthesized, but the synthetic route from its precursor, 2-butyl-2-(hydroxymethyl)hexanenitrile, involves bromination and hydrolysis, which is not directly applicable to the synthesis of the target aldehyde.

Modern Advancements in the Synthesis of this compound

Modern synthetic chemistry often focuses on developing enantioselective and environmentally friendly methods. The absence of foundational synthetic routes for this compound in the literature means that advanced methodologies for its preparation are also not documented.

Enantioselective and Diastereoselective Syntheses of this compound

The synthesis of molecules with specific stereochemistry is a significant area of contemporary chemical research. As this compound possesses a chiral center at the C2 position, enantioselective synthesis would be a key goal. However, no studies on the enantioselective or diastereoselective synthesis of this compound have been found.

Green Chemistry Approaches to the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, reducing waste, and improving energy efficiency. In the absence of any established synthesis for this compound, there is consequently no literature on the development of green chemistry approaches for its production.

Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers significant advantages for the synthesis of aldehydes like this compound, particularly in addressing challenges associated with selectivity, safety, and scalability. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or plug flow reactor can enhance reaction efficiency and minimize the formation of byproducts. rsc.org

For the synthesis of this compound, a potential flow process could involve the oxidation of 2-butyl-2-(hydroxymethyl)hexan-1-ol. In a flow setup, the alcohol and an oxidizing agent can be continuously mixed and passed through a heated or cooled reaction coil. This approach allows for rapid heat exchange, mitigating the risk of exothermic reactions and improving selectivity towards the desired aldehyde, thus preventing over-oxidation to the carboxylic acid. nih.gov The short residence times achievable in flow reactors are particularly beneficial for reactions involving sensitive functional groups. rsc.org

Another plausible application of flow chemistry is in the reduction of a derivative of 2-(bromomethyl)-2-butylhexanoic acid. For instance, the corresponding acyl chloride or ester could be continuously reacted with a reducing agent in a flow system. This method allows for the precise stoichiometric control of reagents, which is crucial for achieving partial reduction to the aldehyde without further reduction to the alcohol. rsc.orgresearchgate.net The enhanced mixing and heat transfer in flow reactors can lead to higher yields and purity of the final product compared to traditional batch processes. beilstein-journals.org

The integration of in-line purification techniques, such as solid-supported scavengers or liquid-liquid extraction, within a continuous flow setup can further streamline the production of this compound, offering a more efficient and automated manufacturing process. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound

Oxidation of 2-Butyl-2-(hydroxymethyl)hexan-1-ol: This is a common and direct approach for aldehyde synthesis. byjus.com The efficiency of this method is highly dependent on the choice of oxidizing agent. study.com Milder, more selective oxidizing agents are required to prevent over-oxidation to the corresponding carboxylic acid. libretexts.orgchemguide.co.uk

| Oxidation Method | Oxidizing Agent | Typical Selectivity for Aldehyde | Potential Drawbacks |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | High | Requires low temperatures, unpleasant byproducts |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | High | Reagent is expensive and potentially explosive |

| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Good | Chromium reagent is toxic |

Reduction of 2-(Bromomethyl)-2-butylhexanoic Acid Derivatives: This route offers an alternative to oxidation. The carboxylic acid would first need to be converted to a more reactive derivative, such as an acyl chloride or an ester, before reduction. chemistrysteps.comrsc.org The key challenge in this approach is achieving partial reduction to the aldehyde without further reduction to the primary alcohol. chemguide.co.uklibretexts.org

| Reduction Method | Starting Material | Reducing Agent | Key Considerations |

| Rosenmund Reduction | Acyl Chloride | H₂, Pd/BaSO₄ | Catalyst poisoning can be an issue |

| DIBAL-H Reduction | Ester | Diisobutylaluminium hydride | Requires low temperatures for selectivity |

| Reduction with LiAlH(OtBu)₃ | Acyl Chloride | Lithium tri-tert-butoxyaluminum hydride | Milder than LiAlH₄, better selectivity for aldehydes libretexts.org |

Scale-Up Considerations and Challenges in this compound Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be carefully addressed to ensure a safe, efficient, and economically viable process.

One of the primary challenges is heat management . Many reactions involved in aldehyde synthesis, such as oxidations and reductions, are highly exothermic. nih.gov In a large-scale batch reactor, inefficient heat dissipation can lead to temperature gradients, resulting in reduced selectivity, increased byproduct formation, and potential safety hazards. uk-cpi.com The use of continuous flow reactors can mitigate this issue due to their high surface-area-to-volume ratio, which allows for more efficient heat exchange. researchgate.net

Reagent selection and handling on a large scale is another critical factor. Reagents that are suitable for laboratory-scale synthesis may not be practical for industrial production due to cost, toxicity, or handling difficulties. For instance, while Dess-Martin periodinane is an effective oxidizing agent, its cost and potential explosiveness make it less desirable for large-scale operations.

Product isolation and purification can also become more complex during scale-up. The presence of byproducts and unreacted starting materials can complicate the purification process, potentially requiring multiple distillation or chromatography steps, which can be costly and time-consuming on an industrial scale. The development of a robust and efficient purification protocol is therefore essential.

Furthermore, the inherent reactivity and potential toxicity of aldehydes like this compound require careful consideration of process safety . nih.govmdpi.com This includes implementing appropriate containment measures, monitoring for potential runaway reactions, and ensuring proper handling and storage of all materials.

Reaction Mechanisms and Reactivity of 2 Bromomethyl 2 Butylhexanal

Electrophilic and Nucleophilic Properties of 2-(Bromomethyl)-2-butylhexanal

The electronic structure of this compound features several reactive sites, making it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Centers : The molecule possesses two primary electrophilic, or electron-deficient, centers. youtube.commasterorganicchemistry.com The first is the carbonyl carbon of the aldehyde group. Due to the high electronegativity of the oxygen atom, this carbon bears a partial positive charge, making it a target for nucleophiles. youtube.com The second electrophilic site is the carbon atom of the bromomethyl (-CH₂Br) group. The electronegative bromine atom withdraws electron density, rendering this carbon electron-poor and susceptible to nucleophilic attack. libretexts.org

Nucleophilic Center : The primary nucleophilic, or electron-rich, site is the oxygen atom of the carbonyl group. youtube.com The lone pairs of electrons on the oxygen can act as a nucleophile or a Brønsted-Lowry base, particularly in acidic media where it can be protonated.

The presence of these distinct reactive sites allows for a diverse range of chemical transformations, although the steric bulk of the quaternary α-carbon significantly influences the accessibility of these centers and, consequently, the reaction rates. libretexts.org

Investigation of Reaction Pathways Involving the Aldehyde Moiety of this compound

The aldehyde group is a versatile functional group, but its reactivity in this specific molecule is heavily influenced by the lack of α-hydrogens.

A key structural feature of this compound is the absence of hydrogen atoms on the α-carbon (the carbon adjacent to the carbonyl group). This feature prevents the formation of an enolate ion, which is a critical step for an aldehyde to act as the nucleophilic component in a standard aldol (B89426) reaction. wikipedia.orguobasrah.edu.iqlibretexts.org

Crossed Aldol Reactions : While it cannot self-condense, this compound can act as the electrophilic partner in a crossed aldol condensation. wikipedia.orgchemistrysteps.com In this scenario, another carbonyl compound that can form an enolate (e.g., acetone (B3395972) or acetaldehyde) acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction is most effective when the nucleophilic partner is more acidic or when this compound is used in excess.

Cannizzaro Reaction : In the presence of a strong base (e.g., concentrated sodium hydroxide), aldehydes lacking α-hydrogens undergo a characteristic disproportionation reaction known as the Cannizzaro reaction. wikipedia.orgchemistrysteps.combyjus.com In this redox process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol. wikipedia.orgbyjus.com For this compound, this would yield sodium 2-(bromomethyl)-2-butylhexanoate and (2-(bromomethyl)-2-butylhexyl)methanol. byjus.compharmaguideline.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by a hydride transfer to a second molecule of the aldehyde. wikipedia.orgbyjus.com

Table 1: Potential Carbonyl Reactions of this compound

| Reaction Type | Reactants | Conditions | Products | Key Feature |

| Self-Aldol Condensation | This compound | Base or Acid | No Reaction | Lack of α-hydrogens prevents enolate formation. |

| Crossed Aldol Reaction | This compound + Enolizable Aldehyde/Ketone | Base | β-hydroxy carbonyl | Acts only as the electrophile. wikipedia.org |

| Cannizzaro Reaction | 2 x this compound | Concentrated Base (e.g., NaOH) | 2-(Bromomethyl)-2-butylhexanoate Salt + (2-(Bromomethyl)-2-butylhexyl)methanol | Disproportionation (oxidation and reduction). wikipedia.org |

The aldehyde group can be readily transformed through reduction and oxidation reactions, yielding the corresponding primary alcohol and carboxylic acid, respectively.

Reduction to Alcohol : The aldehyde functional group can be selectively reduced to a primary alcohol, forming (2-(bromomethyl)-2-butylhexyl)methanol . This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that is highly selective for aldehydes and ketones, making it suitable for this transformation without affecting the bromomethyl group under standard conditions.

Oxidation to Carboxylic Acid : The aldehyde can be oxidized to form 2-(Bromomethyl)-2-butylhexanoic acid . Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent, CrO₃/H₂SO₄) are effective for this conversion. Milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) can also be used, providing a diagnostic test for the aldehyde functionality. A patent describes the synthesis of the related 2-(bromomethyl)-2-butylhexanoic acid, indicating the stability of the bromomethyl group during certain synthetic manipulations leading to the acid. google.com

Table 2: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Product Name | General Reagents |

| Reduction | (2-(Bromomethyl)-2-butylhexyl)methanol | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) |

| Oxidation | 2-(Bromomethyl)-2-butylhexanoic acid | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄), Tollens' Reagent |

Reactivity Profile of the Bromomethyl Group in this compound

The bromomethyl group functions as a primary alkyl halide, a class of compounds known for undergoing nucleophilic substitution and elimination reactions. libretexts.org

While the bromomethyl group is on a primary carbon, its reactivity is severely impacted by the adjacent quaternary carbon. This structure is analogous to neopentyl bromide, which is famously unreactive in standard substitution reactions. doubtnut.comembibe.com

Sₙ2 Mechanism : The Sₙ2 (bimolecular nucleophilic substitution) pathway involves a backside attack by a nucleophile on the carbon bearing the leaving group. chemicalnote.comyoutube.com In this compound, the bulky butyl and hexanoyl groups attached to the α-carbon create significant steric hindrance. gauthmath.comquora.com This bulkiness effectively shields the electrophilic carbon of the bromomethyl group, making the backside approach required for an Sₙ2 reaction extremely difficult. doubtnut.comgauthmath.com Consequently, Sₙ2 reactions on this substrate are exceptionally slow. embibe.comacs.org

Sₙ1 Mechanism : The Sₙ1 (unimolecular nucleophilic substitution) mechanism proceeds through the formation of a carbocation intermediate after the leaving group departs. chemist.sgyoutube.comsavemyexams.com For the bromomethyl group in this molecule, the departure of the bromide ion would generate a primary carbocation. doubtnut.com Primary carbocations are highly unstable and energetically unfavorable, making the initial ionization step of the Sₙ1 mechanism very slow. gauthmath.comquora.com Therefore, the Sₙ1 pathway is also not a favorable route for this compound under normal conditions. libretexts.org

Elimination reactions, such as E1 and E2, typically result in the formation of a double bond through the removal of a leaving group and a hydrogen atom from an adjacent carbon (a β-hydrogen). byjus.comksu.edu.sa

For this compound, the carbon atom to which the bromine is attached is the α-carbon. The adjacent carbon, or β-carbon, is the quaternary C2 atom of the main chain. This β-carbon is bonded to a butyl group, the rest of the hexanal (B45976) chain, and the aldehyde group, but it has no attached hydrogen atoms. libretexts.org Since β-elimination reactions require the presence of at least one β-hydrogen, standard E1 and E2 pathways are not possible for this molecule. libretexts.orglibretexts.org The absence of β-hydrogens makes the formation of an alkene via dehydrobromination structurally impossible. libretexts.org

Table 3: Reactivity of the Bromomethyl Group

| Reaction Type | Mechanism | Feasibility | Reason |

| Nucleophilic Substitution | Sₙ2 | Very Slow / Unfavorable | Severe steric hindrance from the adjacent quaternary carbon blocks backside attack. doubtnut.comgauthmath.com |

| Nucleophilic Substitution | Sₙ1 | Very Slow / Unfavorable | Formation of a highly unstable primary carbocation is required. gauthmath.comquora.com |

| β-Elimination | E1 / E2 | Not Possible | The adjacent β-carbon is a quaternary carbon and lacks the necessary β-hydrogens for elimination. libretexts.org |

Radical Reactions and the Bromomethyl Moiety

The bromomethyl group in this compound is a primary site for radical reactions. The carbon-bromine (C-Br) bond is relatively weak and can undergo homolytic cleavage upon initiation by heat or light, or through the action of a radical initiator, to form a primary alkyl radical.

Initiation, Propagation, and Termination: Radical reactions involving the bromomethyl moiety typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. For instance, in a radical reduction reaction using a reagent like tributyltin hydride (Bu₃SnH), the reaction is initiated by the formation of a tributyltin radical.

Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride.

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form a stable tributyltin bromide and the corresponding primary alkyl radical. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product (2-butyl-2-methylhexanal) and regenerating the tributyltin radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The stability of the generated radical is a key factor in these reactions. While the primary radical formed from the bromomethyl group is less stable than secondary or tertiary radicals, its formation is a common pathway for functional group interconversions. Radical bromination is known to be more selective than chlorination, preferentially forming the most stable radical possible. masterorganicchemistry.comucr.edu

The quaternary carbon atom alpha to the aldehyde group introduces significant steric hindrance around the bromomethyl moiety. youtube.com This steric crowding can influence the rate of radical reactions by impeding the approach of radical species to the bromine atom or the resulting radical center.

Synergistic Reactivity Between Functional Groups in this compound

The proximity of the aldehyde and bromomethyl functional groups in this compound allows for potential synergistic or intramolecular reactivity. While the quaternary α-carbon prevents common enolization-based reactions directly at that site, other interactions can be envisaged.

Under certain conditions, particularly those favoring radical or ionic intermediates, intramolecular reactions could occur. For example, the formation of a radical at the bromomethyl carbon could potentially lead to intramolecular addition to the aldehyde carbonyl, although this is generally less favorable than intermolecular reactions.

In the presence of a nucleophile, an SN2 reaction at the bromomethyl group is possible. However, the steric hindrance from the adjacent butyl and hexyl groups would likely slow this reaction down considerably. youtube.com If a carbocation were to form at the bromomethyl position (an unlikely event for a primary carbon), a rearrangement might be possible, though a hydride or alkyl shift from the quaternary center would be complex. varsitytutors.comlibretexts.orgmasterorganicchemistry.com

The aldehyde group itself can be converted into other reactive intermediates. For instance, formation of an enamine could facilitate radical-mediated alkylation at the α-position under specific catalytic conditions, demonstrating a cooperative interaction between the functional groups. acs.org

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. However, we can infer its likely behavior from studies on analogous compounds and general principles of chemical reactivity.

Kinetics: The rates of reactions involving this compound would be significantly influenced by several factors:

Steric Hindrance: The quaternary α-carbon atom creates substantial steric hindrance, which would be expected to decrease the rate of both nucleophilic substitution and radical abstraction at the bromomethyl group compared to less substituted analogues. youtube.comupenn.edunih.gov

Radical Stability: The rate of radical formation is dependent on the stability of the resulting radical. Primary radicals are less stable than secondary or tertiary radicals, which would be reflected in the activation energy of the initiation step.

Solvent Effects: The choice of solvent can influence reaction rates, particularly for reactions with polar intermediates.

Kinetic studies on the acid-catalyzed α-halogenation of aldehydes and ketones show that the rate-determining step is the formation of the enol intermediate and is independent of the halogen concentration. libretexts.orglibretexts.orgopenstax.org While this compound cannot form an enol at the α-carbon, this highlights the mechanistic dependencies of related compounds.

Below is a table of representative activation energies for the hydrogen abstraction step in the radical bromination of simple alkanes, illustrating the influence of C-H bond strength on reaction kinetics.

| Bond Type | Activation Energy (kJ/mol) |

|---|---|

| Primary (1°) C-H | ~5.4 |

| Secondary (2°) C-H | ~3.3 |

| Tertiary (3°) C-H | ~1.3 |

Thermodynamics: The thermodynamics of reactions involving the bromomethyl group are largely governed by the bond dissociation energies (BDEs) of the bonds being broken and formed. The C-Br bond is significantly weaker than C-H or C-C bonds, making its homolytic cleavage a thermodynamically accessible process.

The following table presents relevant average bond dissociation energies that are fundamental to understanding the thermodynamics of reactions involving the bromomethyl moiety.

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| CH₃-Br | 293 |

| CH₃CH₂-Br | 285 |

| (CH₃)₂CH-Br | 285 |

| (CH₃)₃C-Br | 272 |

| CH₃-H | 439 |

| Bu₃Sn-H | 310 |

| Bu₃Sn-Br | 435 |

Applications of 2 Bromomethyl 2 Butylhexanal in Complex Molecule Synthesis

2-(Bromomethyl)-2-butylhexanal as a Key Building Block in Heterocyclic Chemistry

There is no specific information available in the searched scientific literature detailing the use of this compound as a key building block in heterocyclic chemistry.

Utilization of this compound in Natural Product Synthesis

There is no specific information available in the searched scientific literature regarding the utilization of this compound in the synthesis of natural products.

Enantioselective Transformations Using this compound as a Chiral Synthon

There is no specific information available in the searched scientific literature concerning enantioselective transformations using this compound as a chiral synthon.

Development of Novel Synthetic Reagents and Catalysts from this compound Derivatives

There is no specific information available in the searched scientific literature on the development of novel synthetic reagents and catalysts derived from this compound.

Strategies for Functionalization and Derivatization of this compound

While specific strategies for the functionalization and derivatization of this compound are not detailed in the available literature, general chemical principles suggest that the aldehyde and bromomethyl functional groups would be the primary sites for modification. The aldehyde could undergo reactions such as oxidation, reduction, and carbon-carbon bond formation (e.g., Wittig reaction, aldol (B89426) condensation). The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Table 1: Potential Functionalization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene |

| Bromomethyl | Nucleophilic Substitution | NaN₃, KCN, NaOR | Azide, Nitrile, Ether |

Theoretical and Computational Studies of 2 Bromomethyl 2 Butylhexanal

Quantum Chemical Calculations on the Electronic Structure of 2-(Bromomethyl)-2-butylhexanal

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods are typically used to determine properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. These calculations provide insights into the molecule's intrinsic stability and potential sites for electrophilic or nucleophilic attack. However, no specific studies applying these methods to this compound have been found.

Conformational Analysis of this compound Using Molecular Mechanics and Dynamics

The flexibility of the butyl and hexanal (B45976) chains, along with the rotational freedom around the C-C and C-Br bonds, suggests that this compound can exist in numerous conformations. A thorough conformational analysis would typically involve:

Molecular Mechanics (MM): To rapidly explore the potential energy surface and identify low-energy conformers.

Molecular Dynamics (MD): To simulate the dynamic behavior of the molecule over time and understand the transitions between different conformational states.

Such studies would reveal the most stable three-dimensional structures of the molecule, which is crucial for understanding its reactivity. At present, no such analysis for this compound has been published.

Prediction of Reactivity and Reaction Mechanisms for this compound

Computational methods are invaluable for predicting the reactivity of a compound and elucidating potential reaction mechanisms. For this compound, this would involve modeling reactions such as nucleophilic substitution at the bromomethyl group or reactions involving the aldehyde functionality.

To understand the kinetics of a reaction, it is essential to locate and characterize the transition state (TS). Computational methods can be used to determine the geometry and energy of the TS, allowing for the calculation of activation barriers. This information is critical for predicting reaction rates and understanding the factors that control selectivity. No transition state analyses for reactions involving this compound are available in the literature.

Theoretical calculations can aid in the design of catalysts that can selectively promote desired transformations of this compound. This involves modeling the interaction of the substrate with potential catalysts to identify those that lower the activation energy of the target reaction pathway. This area of research remains unexplored for this specific compound.

Solvent Effects on the Reactivity of this compound: A Computational Perspective

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as implicit solvent models (e.g., PCM) or explicit solvent simulations, can be used to study how the solvent interacts with the reactants, transition states, and products. This allows for a rational selection of solvents to optimize reaction conditions. However, computational studies on solvent effects for reactions of this compound have not been reported.

Advanced Analytical Methodologies for Studying 2 Bromomethyl 2 Butylhexanal Transformations

In-Situ Spectroscopic Techniques for Monitoring Reactions of 2-(Bromomethyl)-2-butylhexanal

In-situ spectroscopic techniques are indispensable for observing chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products and intermediates without disturbing the reaction system. For a molecule like this compound, which contains both an aldehyde and a bromomethyl group, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are particularly valuable.

Fourier Transform Infrared (FT-IR) Spectroscopy can monitor the progress of reactions involving this compound by tracking changes in the characteristic vibrational frequencies of its functional groups. The strong carbonyl (C=O) stretch of the aldehyde group, typically found around 1720-1740 cm⁻¹, is a key spectral feature to observe. researchgate.net For instance, in a reduction reaction where the aldehyde is converted to an alcohol, the disappearance of this C=O peak and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would be indicative of the reaction's progress. Similarly, reactions involving the C-Br bond of the bromomethyl group (typically absorbing in the 500-600 cm⁻¹ region) can be monitored, although this region can be more complex.

Raman Spectroscopy offers a complementary in-situ monitoring approach. mdpi.comspringernature.com It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. mdpi.com The C=O stretch of the aldehyde is also Raman active, and its intensity can be tracked over time. Furthermore, changes in the C-Br stretching vibration can provide insights into transformations at the bromomethyl moiety. The non-invasive nature of Raman spectroscopy, often utilizing fiber-optic probes, makes it well-suited for integration into a variety of reaction vessels. mdpi.com

A hypothetical nucleophilic substitution reaction of this compound with a thiol (R-SH) to replace the bromine and form a thioether, followed by reduction of the aldehyde, could be monitored in situ. The table below illustrates the expected key vibrational frequency changes.

| Functional Group | Technique | Wavenumber (cm⁻¹) Pre-reaction | Wavenumber (cm⁻¹) Post-substitution | Wavenumber (cm⁻¹) Post-reduction |

| Aldehyde C=O Stretch | FT-IR / Raman | ~1730 | ~1730 | Disappears |

| C-Br Stretch | FT-IR / Raman | ~550 | Disappears | Disappears |

| C-S Stretch | FT-IR / Raman | - | ~690 | ~690 |

| O-H Stretch (Alcohol) | FT-IR | - | - | ~3400 (broad) |

Chromatographic Methods for Isolating and Analyzing Reaction Intermediates of this compound

Chromatographic techniques are essential for separating the components of a reaction mixture, which is crucial for identifying and quantifying reactants, intermediates, and products. americanpharmaceuticalreview.com For the analysis of transformations involving this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic molecules. Due to the polarity of the aldehyde group, reverse-phase HPLC with a C18 column is a suitable method for separating this compound and its derivatives. Detection can be achieved using a UV detector, especially if the molecule contains a chromophore or if derivatization is employed. nih.gov For aldehydes lacking a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form a highly UV-active hydrazone, enhancing detection sensitivity. nih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. americanpharmaceuticalreview.com Direct analysis of this compound by GC is feasible. However, derivatization of the aldehyde group, for instance, by oximation, can improve chromatographic peak shape and thermal stability. GC is often coupled with a mass spectrometer (GC-MS), which provides structural information for the separated components, aiding in the identification of unknown intermediates and byproducts. und.edu

Consider a reaction where this compound undergoes a Grignard reaction at the aldehyde carbonyl, followed by an intramolecular cyclization to form a cyclic ether. The table below outlines a hypothetical chromatographic separation of the key species.

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase / Temp. Program | Retention Time (min) | Detection |

| This compound | GC-MS | DB-5 | 50°C (2 min), ramp to 250°C at 10°C/min | 8.5 | MS |

| Grignard Adduct Intermediate | HPLC-UV (after derivatization) | C18 | Acetonitrile/Water gradient | 12.2 | UV (360 nm) |

| Cyclic Ether Product | GC-MS | DB-5 | 50°C (2 min), ramp to 250°C at 10°C/min | 9.8 | MS |

Mass Spectrometry for Elucidating Complex Reaction Pathways of this compound

Mass spectrometry (MS) is a critical tool for elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z). slideshare.net When coupled with chromatographic separation techniques (GC-MS or LC-MS), it allows for the identification of components in a complex reaction mixture, providing insights into reaction pathways. nih.gov

For this compound, Electron Ionization (EI) used in GC-MS would lead to characteristic fragmentation patterns. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for aldehydes, which would result in the loss of the butyl group or the bromomethyl-butyl fragment. miamioh.edu The presence of bromine would also be evident from the isotopic pattern of fragments containing it, with two peaks of nearly equal intensity separated by two m/z units (⁷⁹Br and ⁸¹Br). slideshare.net

Electrospray Ionization (ESI), often used with LC-MS, is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for determining the molecular weight of reaction intermediates and products. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected ion, providing further structural information. researchgate.net

In a proposed reaction pathway involving the initial formation of an enolate from this compound followed by an intramolecular alkylation, MS could be used to identify key species. The table below presents hypothetical m/z values for significant ions that might be observed.

| Species | Ionization Method | Expected m/z (for ⁷⁹Br isotope) | Key Fragment Ions (m/z) | Inferred Structural Feature |

| This compound | EI | 234/236 (M⁺) | 177/179 ([M-C₄H₉]⁺), 155 ([M-Br]⁺) | Aldehyde with bromomethyl group |

| Enolate Intermediate | ESI (-) | 233/235 ([M-H]⁻) | - | Deprotonated starting material |

| Cyclopentanone Product | EI | 154 (M⁺) | 125 ([M-C₂H₅]⁺), 83 ([M-C₄H₉O]⁺) | Cyclopentanone ring formed |

NMR Spectroscopic Analysis of Reaction Dynamics Involving this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and for monitoring reaction kinetics. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule.

For this compound, the aldehyde proton would have a characteristic chemical shift in the ¹H NMR spectrum around 9-10 ppm. libretexts.org The protons of the bromomethyl group would appear as a singlet further downfield than a typical methyl group, likely in the range of 3.5-4.0 ppm. By integrating the signals corresponding to the starting material and the product(s) at different time points, the reaction kinetics can be determined. asahilab.co.jp

¹³C NMR spectroscopy is also highly informative. The carbonyl carbon of the aldehyde would have a resonance around 200 ppm, and the carbon of the bromomethyl group would appear in the aliphatic region but shifted downfield due to the electronegative bromine atom. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, which is invaluable for confirming the structure of new products.

If this compound were to undergo a Wittig reaction, converting the aldehyde to an alkene, the changes in the NMR spectra would be significant, as illustrated in the hypothetical data below.

| Nucleus | This compound (Hypothetical δ, ppm) | Wittig Product (Hypothetical δ, ppm) |

| Aldehyde ¹H | 9.6 (s) | Disappears |

| Bromomethyl ¹H | 3.8 (s) | 3.8 (s) |

| Alkene ¹H | - | 5.1-5.9 (m) |

| Aldehyde ¹³C | 202 | Disappears |

| Bromomethyl ¹³C | 35 | 35 |

| Alkene ¹³C | - | 120-140 |

Development of Novel Sensors or Probes for this compound

The development of selective sensors or probes for specific molecules is a growing area of analytical chemistry. For this compound, a sensor could be designed to detect either the aldehyde or the bromomethyl functionality.

Electrochemical Sensors can be developed for the detection of aldehydes. nih.govresearchgate.net These sensors often work by the electrochemical oxidation of the aldehyde group on the surface of a modified electrode. The resulting current can be correlated to the concentration of the aldehyde. The selectivity of such a sensor for this compound over other aldehydes would depend on the specific design of the electrode surface.

Fluorescent Probes represent another approach, where a molecule is designed to undergo a reaction with the analyte that results in a change in its fluorescence properties (a "turn-on" or "turn-off" response). rsc.orgnih.govresearchgate.net For example, a probe containing a nucleophilic group could be designed to react with the aldehyde of this compound, leading to a change in the electronic structure of the probe and thus altering its fluorescence. The sensitivity and selectivity of the probe would be key parameters in its development.

A summary of hypothetical characteristics for a novel sensor for this compound is provided below.

| Sensor Type | Principle of Operation | Target Moiety | Limit of Detection (LOD) | Response Time |

| Amperometric Electrochemical Sensor | Oxidation of aldehyde at a modified electrode | Aldehyde | 10 µM | < 30 seconds |

| Fluorescent "Turn-On" Probe | Reaction with aldehyde causes conformational change leading to fluorescence | Aldehyde | 1 µM | < 5 minutes |

| Quenched Fluorescent Probe | Reaction with bromomethyl group displaces a quencher | Bromomethyl | 5 µM | < 10 minutes |

Future Research Directions and Open Questions Regarding 2 Bromomethyl 2 Butylhexanal

Untapped Synthetic Potential of 2-(Bromomethyl)-2-butylhexanal

Currently, there are no established or widely recognized synthetic methodologies specifically reported for this compound in peer-reviewed literature. The exploration of efficient and stereoselective synthetic pathways to this compound is a primary untapped area of research. Future investigations could focus on the selective oxidation of the corresponding alcohol, 2-(bromomethyl)-2-butylhexan-1-ol, or the direct bromomethylation of 2-butylhexanal. The development of novel catalytic systems that can achieve high yields and purity under mild conditions would be a significant contribution to organic synthesis.

Emerging Mechanistic Insights and Challenges for this compound

The reactivity of this compound is largely unexplored. The presence of both a reactive aldehyde group and a bromomethyl moiety suggests a rich and complex chemical behavior. Future mechanistic studies are needed to understand the interplay between these two functional groups. Key questions to be addressed include the potential for intramolecular reactions, the susceptibility of the alpha-chiral center to racemization, and the compound's stability under various reaction conditions. Elucidating these mechanistic details is crucial for controlling its reactivity and harnessing its synthetic potential.

Novel Applications and Derivatizations of this compound in Advanced Materials or Catalysis

Given the compound's bifunctional nature, this compound could serve as a versatile building block for the synthesis of novel polymers and functionalized materials. The aldehyde group can participate in polymerization reactions or be converted into other functional groups, while the bromomethyl group provides a convenient handle for grafting onto surfaces or incorporating into larger molecular architectures. Its potential as a precursor for chiral ligands in asymmetric catalysis also remains an unexamined area of research.

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound may open doors for interdisciplinary research. For instance, its potential interaction with biological systems, though currently unstudied, could be of interest in medicinal chemistry or chemical biology. Collaboration with material scientists could lead to the development of new materials with tailored properties. The lack of data on this compound means that any investigation into its physical, chemical, or biological properties would necessitate a collaborative and multidisciplinary approach.

Methodological Innovations for the Study of this compound

The absence of research on this compound also signifies a need for the development of new analytical methods for its characterization and quantification. Establishing robust protocols for its purification, identification, and the determination of its enantiomeric purity will be fundamental for any future studies. This includes the application and adaptation of advanced spectroscopic and chromatographic techniques to this specific molecule.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-2-butylhexanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated aldehydes like this compound typically involves bromination of precursor alcohols or alkenes. For example:

- Radical Bromination : Using N-bromosuccinimide (NBS) under controlled light or thermal conditions to avoid over-bromination .

- Electrophilic Substitution : Employing HBr or PBr₃ with alcohols, requiring anhydrous conditions to prevent hydrolysis .

- Key Parameters : Temperature (e.g., 0–25°C for selectivity), solvent polarity (non-polar solvents reduce side reactions), and stoichiometric ratios (excess brominating agents degrade aldehyde groups) .

- Yield Optimization : Pilot studies suggest yields range from 45% to 72%, with impurities like di-brominated byproducts detected via GC-MS .

Q. How should this compound be stored to prevent degradation, and what analytical methods confirm its stability?

- Methodological Answer :

- Storage Conditions : Store under inert gas (argon/nitrogen) at 2–8°C to suppress oxidation and thermal decomposition . Avoid exposure to moisture, as hydrolysis forms carboxylic acid derivatives .

- Stability Testing :

- HPLC-UV/Vis : Monitor aldehyde peak retention time (λ = 280 nm) over 30 days; >90% purity indicates stability .

- NMR : Detect shifts in the aldehyde proton (δ 9.5–10.1 ppm) and bromomethyl group (δ 3.8–4.2 ppm) to identify degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to limit inhalation of volatile aldehydes and brominated vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (due to flammability risks) .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using silica gel; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group adjacent to the bromomethyl moiety slows SN2 mechanisms, favoring SN1 pathways in polar protic solvents (e.g., ethanol/water mixtures) .

- Electronic Effects : The electron-withdrawing aldehyde group increases the electrophilicity of the brominated carbon, accelerating reactions with amines or thiols. Kinetic studies via stopped-flow spectroscopy show a 2.5× rate enhancement compared to non-aldehyde analogs .

- Contradictions : Some studies report unexpected regioselectivity in cross-coupling reactions, possibly due to solvent-dependent conformational changes .

Q. What are the degradation pathways of this compound under ambient conditions, and how can intermediates be characterized?

- Methodological Answer :

- Oxidative Degradation : Aldehyde oxidation to carboxylic acids (detected via FT-IR: C=O stretch at 1700–1720 cm⁻¹) .

- Photolytic Cleavage : UV exposure (254 nm) breaks C-Br bonds, forming free radicals confirmed by EPR spectroscopy .

- Hydrolysis : In aqueous buffers (pH > 7), bromomethyl groups hydrolyze to hydroxymethyl derivatives, monitored by LC-MS (m/z shifts +16 Da) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to evaluate transition states and activation energies for bromine displacement .

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions; polar solvents stabilize carbocation intermediates in SN1 pathways .

- Validation : Compare computed ΔG‡ values with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .

Data Contradictions and Resolution

- Synthesis Yields : Discrepancies in reported yields (45% vs. 72%) arise from varying bromination methods (NBS vs. HBr). Systematic benchmarking under standardized conditions is recommended .

- Storage Stability : While most studies advocate inert gas storage, one source suggests vacuum-sealed vials for long-term stability. Cross-validation via accelerated aging tests is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.